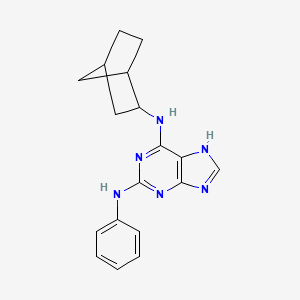

2-phenyl-amino-N6-endo-norbornyladenine

Vue d'ensemble

Description

CAY10498 est un antagoniste puissant et sélectif du récepteur A3 de l'adénosine. Il est connu pour sa forte affinité et sa sélectivité, affichant une valeur de Ki de 37 nanomolaires. Le composé est un analogue structurel de la reversine, un agent de dédifférenciation des cellules progénitrices embryonnaires. CAY10498 ne présente pas d'effets de dédifférenciation .

Mécanisme D'action

Target of Action

The primary target of 2-Phenyl-Amino-N6-Endo-Norbornyladenine, also known as CAY10498, is the Adenosine A3 Receptor (A3 AR) . This receptor is a subtype of adenosine receptors, which are a class of G protein-coupled receptors with adenosine as their endogenous ligand .

Mode of Action

CAY10498 acts as a potent and selective antagonist of the A3 AR . It exhibits a Ki of 37 nM, indicating a high affinity for this receptor . Furthermore, it shows 60 and 200-fold selectivity over A1 and A2A adenosine receptors, respectively . As an antagonist, it binds to the A3 AR and blocks its activation, thereby inhibiting the receptor’s function .

Biochemical Pathways

The A3 AR is implicated in various physiological and pathological processes, including inflammation, neurodegeneration, and ischemic conditions .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, and ethanol is reported , which may influence its absorption and distribution.

Result of Action

The molecular and cellular effects of CAY10498’s action largely depend on the context of its use. As an A3 AR antagonist, it prevents the activation of the A3 AR, thereby modulating cellular responses associated with this receptor .

Analyse Biochimique

Biochemical Properties

2-phenyl-amino-N6-endo-norbornyladenine exhibits a Ki of 37 nM, demonstrating 60 and 200-fold selectivity over A1 and A2A adenosine receptors, respectively . This indicates that the compound has a high affinity for the A3 AR, and it likely interacts with this receptor in a competitive manner, inhibiting the binding of adenosine and other agonists .

Cellular Effects

The cellular effects of this compound are primarily mediated through its antagonism of the A3 AR . By blocking this receptor, the compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the A3 AR, thereby preventing the receptor’s activation by adenosine and other agonists . This can lead to changes in intracellular signaling pathways, potentially affecting gene expression and cellular metabolism .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

CAY10498 est synthétisé par une série de réactions chimiques impliquant la formation d'une structure bicyclique et une fonctionnalisation ultérieure. La voie de synthèse implique généralement les étapes suivantes :

Formation de la structure bicyclique : Cela implique la cyclisation d'un précurseur approprié pour former le noyau bicyclique.

Fonctionnalisation : Le noyau bicyclique est ensuite fonctionnalisé avec divers substituants pour obtenir la structure chimique souhaitée de CAY10498.

Les conditions de réaction pour ces étapes impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et le diméthylformamide (DMF), et les réactions sont effectuées sous des températures et des pressions contrôlées pour assurer un rendement élevé et une pureté élevée .

Méthodes de production industrielle

La production industrielle de CAY10498 suit des voies de synthèse similaires, mais elle est mise à l'échelle pour prendre en compte des quantités plus importantes. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et minimiser les impuretés. Le produit final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie pour atteindre une pureté supérieure à 98 % .

Analyse Des Réactions Chimiques

Types de réactions

CAY10498 subit divers types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur le composé.

Substitution : Les réactions de substitution peuvent être utilisées pour remplacer des substituants spécifiques sur le composé par d'autres groupes fonctionnels.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution : Les réactions de substitution impliquent souvent l'utilisation de nucléophiles ou d'électrophiles dans des conditions contrôlées.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que les réactions de réduction peuvent produire des dérivés réduits avec moins de groupes fonctionnels contenant de l'oxygène .

Applications De Recherche Scientifique

CAY10498 a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Il est utilisé comme composé d'outil pour étudier le récepteur A3 de l'adénosine et son rôle dans divers processus chimiques.

Biologie : Le composé est utilisé pour étudier les fonctions biologiques du récepteur A3 de l'adénosine dans diverses voies cellulaires et moléculaires.

Médecine : CAY10498 est d'intérêt en tant qu'agent thérapeutique potentiel pour des affections telles que le glaucome et l'inflammation en raison de son antagonisme sélectif du récepteur A3 de l'adénosine.

Industrie : Le composé est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant le récepteur A3 de l'adénosine

Mécanisme d'action

CAY10498 exerce ses effets en se liant sélectivement au récepteur A3 de l'adénosine et en l'antagonisant. Ce récepteur est un récepteur couplé aux protéines G qui est impliqué dans divers processus physiologiques, notamment l'inflammation, la neuroprotection et la réponse immunitaire. En bloquant le récepteur A3 de l'adénosine, CAY10498 inhibe les voies de signalisation en aval médiées par ce récepteur, ce qui conduit à ses effets thérapeutiques .

Comparaison Avec Des Composés Similaires

CAY10498 est unique en raison de sa grande sélectivité et de sa puissance en tant qu'antagoniste du récepteur A3 de l'adénosine. Des composés similaires comprennent :

Reversine : Un analogue structurel de CAY10498, connu pour ses effets de dédifférenciation sur les cellules progénitrices embryonnaires.

MRS1220 : Un autre antagoniste du récepteur A3 de l'adénosine avec des caractéristiques structurelles et des affinités de liaison différentes.

PSB-11 : Un antagoniste sélectif du récepteur A3 de l'adénosine avec des propriétés chimiques distinctes.

Comparé à ces composés, CAY10498 se distingue par sa grande sélectivité et sa puissance, ce qui en fait un outil précieux en recherche scientifique et dans les applications thérapeutiques potentielles .

Activité Biologique

2-Phenyl-amino-N6-endo-norbornyladenine (commonly referred to as CAY10498) is a compound that has garnered attention for its biological activities, particularly in the context of adenosine receptor modulation. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Overview of Adenosine Receptors

Adenosine receptors (ARs) are a class of G protein-coupled receptors that play crucial roles in numerous physiological processes, including immune response, neurotransmission, and cardiovascular functions. There are four main subtypes: A1, A2A, A2B, and A3. The A3 receptor has been identified as a significant target for therapeutic interventions due to its role in modulating inflammatory responses and cancer progression.

Binding Affinity

This compound is recognized as a selective antagonist for the A3 adenosine receptor. In binding studies, it exhibited a high affinity with a Ki value of 37 nM, demonstrating significant selectivity over the other AR subtypes (A1 and A2A) with selectivity ratios exceeding 200-fold .

| Compound | Ki (nM) | Selectivity Ratio (A3 vs. A1/A2A) |

|---|---|---|

| This compound | 37 | >200 |

| 2-Phenyl-amino-N6-cyclohexyladenine | 51 | Moderate |

| 2-Phenyl-amino-N6-cycloheptyladenine | 42 | Moderate |

The mechanism by which CAY10498 exerts its effects involves antagonism of the A3 receptor, which is implicated in various cellular signaling pathways. Notably, it has been shown to inhibit the activation of Akt signaling pathways that are often dysregulated in cancer . Akt plays a pivotal role in promoting cell survival and proliferation by phosphorylating key substrates involved in apoptosis and cell cycle regulation.

Immune Modulation

Research indicates that CAY10498 can influence T-cell activity by modulating adenosine levels in the microenvironment. In studies involving T cells from older individuals, the compound was noted to have restorative effects on depressed immune responses linked to elevated adenosine concentrations . Specifically, it was found to restore IL-2 and IFN-γ production in T cells under conditions where adenosine levels were high.

Antitumor Activity

Emerging evidence suggests that derivatives of adenine, including CAY10498, may possess antitumor properties. Studies have indicated that such compounds can inhibit tumor growth by targeting specific signaling pathways associated with cancer cell survival . The ability of CAY10498 to modulate immune responses also positions it as a potential candidate for combination therapies aimed at enhancing antitumor immunity.

Case Studies

- T-cell Activation Study : In a controlled laboratory setting, T cells were exposed to varying concentrations of adenosine in the presence of CAY10498. Results showed that at lower concentrations of adenosine, CAY10498 effectively enhanced T-cell activation and cytokine production compared to controls without the antagonist .

- Cancer Cell Line Experiment : In vitro studies on breast cancer cell lines demonstrated that treatment with CAY10498 resulted in decreased cell viability and proliferation rates. The compound's ability to inhibit Akt signaling was highlighted as a critical factor contributing to its antitumor effects .

Propriétés

IUPAC Name |

6-N-(2-bicyclo[2.2.1]heptanyl)-2-N-phenyl-7H-purine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6/c1-2-4-13(5-3-1)21-18-23-16-15(19-10-20-16)17(24-18)22-14-9-11-6-7-12(14)8-11/h1-5,10-12,14H,6-9H2,(H3,19,20,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLSODGWHDUMRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2NC3=NC(=NC4=C3NC=N4)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694030 | |

| Record name | N~6~-(Bicyclo[2.2.1]heptan-2-yl)-N~2~-phenyl-7H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863202-33-9 | |

| Record name | N~6~-(Bicyclo[2.2.1]heptan-2-yl)-N~2~-phenyl-7H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.